molecular formula C14H10FNO2S B12440490 Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B12440490
M. Wt: 275.30 g/mol
InChI Key: DVDCOBYNTSCUAI-UHFFFAOYSA-N
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Description

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring fused with a benzo[b]thiophene moiety, which is further substituted with a fluorine atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-fluorobenzo[b]thiophene, which is then subjected to a series of reactions to introduce the pyrrole ring and the ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like amines or halides.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C14_{14}H10_{10}FNO2_2S
  • Molecular Weight : 275.30 g/mol
  • Melting Point : Approximately 80-82°C

The presence of the fluorinated group enhances lipophilicity, which is crucial for drug design and biological interactions.

Reactivity

The compound can undergo various chemical reactions due to its functional groups:

  • Esterification : The carboxylic acid group can react with alcohols to form esters.
  • Amidation : It can react with amines to form amides.
  • Decarboxylation : Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Attacks : The nitrogen atom in the pyrrole ring can be deprotonated, allowing it to act as a nucleophile.

Medicinal Chemistry

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate has shown promise in the development of pharmaceuticals targeting various diseases:

  • Anti-inflammatory Agents : Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Research on structurally related compounds indicates potential anticancer properties. For example, compounds that induce apoptosis in cancer cells have been explored, making this compound a candidate for further investigation in oncology .
  • Biological Targets Interaction : Molecular docking studies have been proposed to explore how this compound interacts with specific proteins or enzymes, providing insights into its mechanism of action and guiding optimization for therapeutic use.

Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Organic Photovoltaics : Its ability to participate in charge transfer processes can be exploited in the development of organic solar cells.
  • Light-emitting Devices : The compound may be useful in fabricating materials for light-emitting diodes (LEDs) due to its fluorescent properties .
  • Nanotechnology Integration : The compound's reactivity allows it to be incorporated into nanostructures for enhanced performance in biosensing and bioimaging applications .

Data Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 6-fluorobenzo[b]thiophene-2-carboxylateSimilar benzo[b]thiophene coreDifferent position of fluorine
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylateContains trifluoromethyl groupEnhanced electron-withdrawing effects
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acidHydroxy substituent instead of fluorinePotentially different biological activity

This table illustrates the diversity within this chemical class and highlights the unique attributes of this compound, particularly its fluorinated structure that may influence both its physical properties and biological activity.

Case Study 1: Anti-inflammatory Activity

A study investigated compounds similar to this compound for their ability to inhibit cyclooxygenase enzymes involved in inflammation. Results indicated significant inhibition rates, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of related pyrrole derivatives on various cancer cell lines demonstrated promising results, with several compounds inducing apoptosis. This supports further exploration of this compound as a potential anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the heterocyclic rings play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(5-chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(5-bromobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(5-iodobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Uniqueness

Compared to its analogs, Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.

Structural Characteristics

The compound features a pyrrole ring substituted with a carboxylate group and a fluorinated benzo[b]thiophene moiety. Its molecular formula is C13H8FNO2S, with a molecular weight of approximately 261.27 g/mol. The melting point of the compound is reported to be in the range of 80-82°C, indicating good thermal stability, which is favorable for pharmaceutical applications .

Preliminary studies suggest that this compound may interact with specific biological targets, potentially including receptors and enzymes involved in various disease pathways. The presence of the fluorinated benzo[b]thiophene component is believed to enhance lipophilicity and bioavailability, critical factors in drug design.

Potential Biological Activities:

  • Anti-inflammatory Properties: Compounds with similar structures have been investigated for their anti-inflammatory effects. The unique structural features may allow for modulation of inflammatory pathways.
  • Enzyme Inhibition: The compound may function as an inhibitor of enzymes implicated in disease pathways, although specific targets have yet to be conclusively identified .

Data Tables

The following table summarizes the structural features and potential biological activities compared to similar compounds:

Compound NameStructural FeaturesPotential Activity
This compoundPyrrole ring, fluorinated benzo[b]thiopheneAnti-inflammatory, enzyme inhibition
Methyl 6-fluorobenzo[b]thiophene-2-carboxylateSimilar core structureVaries
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylateTrifluoromethyl groupEnhanced electron-withdrawing effects

In Vitro Studies

Research indicates that compounds structurally related to this compound exhibit significant biological activity. For instance, studies involving pyrrole derivatives have shown varying degrees of potency against specific cancer cell lines, suggesting a potential role in cancer therapeutics .

In one study, compounds with similar scaffolds demonstrated IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells, indicating potent anticancer activity . These findings suggest that this compound may also possess significant anticancer properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies are essential for understanding the interaction dynamics between the compound and its potential targets, providing insights into its mechanism of action .

Properties

Molecular Formula

C14H10FNO2S

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H10FNO2S/c1-18-14(17)11-4-3-10(16-11)13-7-8-6-9(15)2-5-12(8)19-13/h2-7,16H,1H3

InChI Key

DVDCOBYNTSCUAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F

Origin of Product

United States

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